molecular formula C6H13FO3S B15264005 3-Methoxy-3-methylbutane-1-sulfonyl fluoride

3-Methoxy-3-methylbutane-1-sulfonyl fluoride

Cat. No.: B15264005
M. Wt: 184.23 g/mol
InChI Key: AZXJXRGNKVTEPA-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylbutane-1-sulfonyl fluoride is an organic compound with the molecular formula C6H13FO3S It is a sulfonyl fluoride derivative, which is known for its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-methylbutane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-methoxy-3-methylbutane-1-sulfonyl chloride with a fluorinating agent. The reaction typically takes place under mild conditions, using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a phase transfer catalyst .

Industrial Production Methods

Industrial production of this compound often involves a one-pot synthesis from sulfonates or sulfonic acids. This method is advantageous due to its simplicity and cost-effectiveness. The process involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-methylbutane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by a nucleophile.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a phase transfer catalyst.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonyl derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

3-Methoxy-3-methylbutane-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-3-methylbutane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical and biochemical applications, where the compound can form covalent bonds with nucleophilic sites on target molecules .

Properties

Molecular Formula

C6H13FO3S

Molecular Weight

184.23 g/mol

IUPAC Name

3-methoxy-3-methylbutane-1-sulfonyl fluoride

InChI

InChI=1S/C6H13FO3S/c1-6(2,10-3)4-5-11(7,8)9/h4-5H2,1-3H3

InChI Key

AZXJXRGNKVTEPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCS(=O)(=O)F)OC

Origin of Product

United States

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